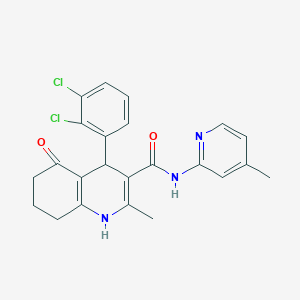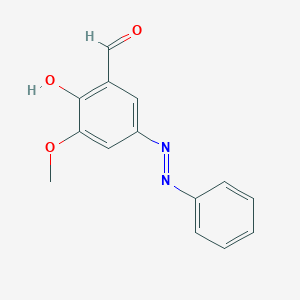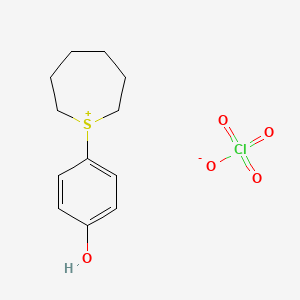
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-methylphenyl group and a 3-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isocyanate+3-phenylpropylamine→N-(4-methylphenyl)-N’-(3-phenylpropyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-methylphenyl)-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N’-(3-phenylpropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The compound may also interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(4-methylphenyl)-N’-(2-phenylethyl)urea
- N-(4-methylphenyl)-N’-(4-phenylbutyl)urea
- N-(4-methylphenyl)-N’-(3-phenylpropyl)thiourea
Comparison: N-(4-methylphenyl)-N’-(3-phenylpropyl)urea is unique due to its specific structural features, such as the length and positioning of the phenylpropyl group
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4970693.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione](/img/structure/B4970723.png)
![(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile](/img/structure/B4970727.png)
![4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)




